Ubiquitin Isopeptidase Inhibitor I, G5
Overview
Description
Ubiquitin Isopeptidase Inhibitor I, G5, also known under CAS 108477-18-5, is a small molecule/inhibitor primarily used for Protease Inhibitors applications . It is a cell-permeable cross-conjugated α,β-unsaturated dienone compound .
Molecular Structure Analysis
The empirical formula of Ubiquitin Isopeptidase Inhibitor I, G5 is C₁₉H₁₄N₂O₇S . Its molecular weight is 414.39 g/mol .Chemical Reactions Analysis
Ubiquitin Isopeptidase Inhibitor I, G5 is reported to induce caspase activation and apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .Physical And Chemical Properties Analysis
Ubiquitin Isopeptidase Inhibitor I, G5 is a solid substance . It is yellow in color and has a solubility of 10 mg/mL in DMSO .Scientific Research Applications
1. Cancer Cell Apoptosis and Necrosis
Ubiquitin Isopeptidase Inhibitor I, G5, has been studied for its role in inducing cell death in cancer cells. Research by Fontanini et al. (2009) demonstrated that G5 can trigger a caspase-independent necrotic death in cells resistant to apoptosis. This is particularly significant in the context of cancer treatment, as G5 can kill apoptosis-resistant cells by activating a necrotic response, which is different from the apoptosis typically induced by other UPS inhibitors like bortezomib. This necrotic death is characterized by the absence of protein oxidation and a rapid dissipation of the mitochondrial membrane potential, alongside dramatic reorganization of the actin cytoskeleton and alteration of cell adhesion (Fontanini et al., 2009).
2. Modulation of Isopeptidase Activity
Stein et al. (1995) explored the specificity of isopeptidase T towards peptide substrates based on the C-termini of ubiquitin and discovered that ubiquitin modulates the hydrolytic activity of isopeptidase T in a biphasic manner. This modulation plays a crucial role in regulating the activities of oncogenes and tumor suppressor genes, highlighting the potential therapeutic applications of isopeptidase inhibitors like G5 in oncology (Stein et al., 1995).
3. Potential in Anticancer Therapy
The role of ubiquitin and ubiquitin-like-protein isopeptidase activities in cancer has been a subject of interest. Nicholson et al. (2008) characterized these activities and developed novel assays for identifying inhibitors of isopeptidase activity. The study highlights the importance of these enzymes in cellular physiology and their potential as targets for anticancer therapy. G5, as an inhibitor of isopeptidase activity, could play a crucial role in this therapeutic approach (Nicholson et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMIOWVUGBIJK-KAVGSWPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ubiquitin Isopeptidase Inhibitor I, G5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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